3-Nitro-1-propanol methanesulfonate
Description
3-Nitro-1-propanol methanesulfonate is a nitroalkyl methanesulfonate ester with significant applications in organic synthesis. It serves as a key reagent in the nitro-Mannich reaction, enabling the stereoselective formation of 3-nitropyrrolidines through cascade alkylation processes. This reaction is catalyzed by basic alumina or 1,4-diazabicyclo[2.2.2]octane (DABCO), achieving high yields (70–95%) and trans-diastereoselectivity . Unlike simpler nitroalcohols like 3-nitro-1-propanol, its methanesulfonate derivative exhibits enhanced reactivity in alkylation steps due to the leaving-group capability of the methanesulfonate moiety, making it valuable for constructing nitrogen-containing heterocycles .
Properties
Molecular Formula |
C4H9NO5S |
|---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
3-nitropropyl methanesulfonate |
InChI |
InChI=1S/C4H9NO5S/c1-11(8,9)10-4-2-3-5(6)7/h2-4H2,1H3 |
InChI Key |
WVEFWPBJWXCCDM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-propanol methanesulfonate typically involves the reaction of 3-nitro-1-propanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of 3-nitro-1-propanol methanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-propanol methanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroalkanes.
Reduction: Formation of aminoalkanes.
Substitution: Formation of azido or thiol-substituted compounds.
Scientific Research Applications
3-Nitro-1-propanol methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a methanogenic inhibitor in ruminant animals.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-nitro-1-propanol methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group undergoes nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
3-Nitro-1-propanol
- Metabolism and Toxicity: 3-Nitro-1-propanol is hydrolyzed in the rumen by microbial esterases, releasing the toxic aglycone. It is absorbed more rapidly than 3-nitro-1-propionic acid, leading to higher toxicity in ruminants (e.g., cattle and sheep) due to slower metabolic detoxification .
- Reactivity: Unlike its methanesulfonate derivative, 3-nitro-1-propanol lacks a labile leaving group, limiting its utility in alkylation reactions.
3-Nitro-1-propionic Acid
- Metabolism and Toxicity: This nitroacid is absorbed slowly but metabolized rapidly, resulting in lower toxicity compared to 3-nitro-1-propanol .
- Structural Role : The carboxylic acid group enhances solubility but reduces electrophilicity, making it less reactive in synthetic applications compared to methanesulfonate esters.
Comparison with Methanesulfonate Derivatives
Ethyl Methanesulfonate
- Applications : Primarily used as an alkylating agent in biochemical research.
- Toxicity: A well-documented carcinogen, mutagen, and teratogen, with risks arising from DNA alkylation .
- Reactivity : Shares the methanesulfonate group but lacks a nitro functional group, limiting its use in nitro-Mannich reactions.
Lead Methanesulfonate
- Applications : Industrial uses in electroplating and catalysis.
- Toxicity : Highly corrosive, with acute effects on the central nervous system and respiratory tract .
- Stability: Decomposes under heat to release sulfur oxides and lead fumes, contrasting with the thermal stability of 3-nitro-1-propanol methanesulfonate in synthetic conditions .
Comparison with Other Nitro Compounds
1-Nitronaphthalene
- Structure : A nitroaromatic compound with a stable nitro group.
- Reactivity: The nitro group participates in electrophilic substitution reactions, unlike the nucleophilic alkylation pathways of 3-nitro-1-propanol methanesulfonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
